![molecular formula C9H9ClN2O2S B14341728 ({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid CAS No. 92979-80-1](/img/structure/B14341728.png)
({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid is an organic compound that features a hydrazone functional group attached to a chlorophenyl ring and a sulfanylacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid typically involves the reaction of 4-chlorophenylhydrazine with a suitable aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with a thiol-containing compound, such as thioglycolic acid, under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including the use of catalysts and solvents, to enhance the efficiency and scalability of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, particularly at the para position relative to the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
科学的研究の応用
({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of ({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound’s structural features allow it to participate in various biochemical pathways, modulating cellular processes.
類似化合物との比較
Similar Compounds
({[2-(4-Bromophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid: Similar structure with a bromine atom instead of chlorine.
({[2-(4-Methylphenyl)hydrazinylidene]methyl}sulfanyl)acetic acid: Contains a methyl group instead of chlorine.
({[2-(4-Nitrophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid: Features a nitro group instead of chlorine.
Uniqueness
({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and biological activity. The electron-withdrawing nature of chlorine can enhance the compound’s stability and its ability to interact with specific molecular targets.
特性
CAS番号 |
92979-80-1 |
|---|---|
分子式 |
C9H9ClN2O2S |
分子量 |
244.70 g/mol |
IUPAC名 |
2-[[(4-chlorophenyl)hydrazinylidene]methylsulfanyl]acetic acid |
InChI |
InChI=1S/C9H9ClN2O2S/c10-7-1-3-8(4-2-7)12-11-6-15-5-9(13)14/h1-4,6,12H,5H2,(H,13,14) |
InChIキー |
AGTFLIRITIEEPR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NN=CSCC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


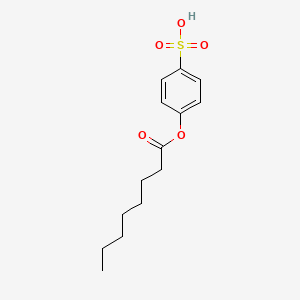
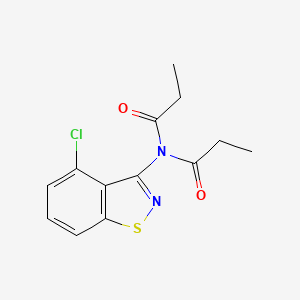
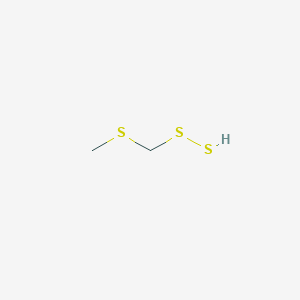
![1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane](/img/structure/B14341661.png)
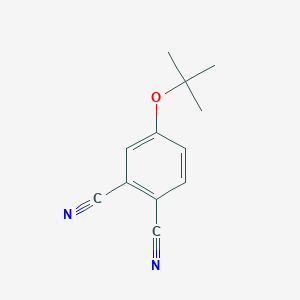
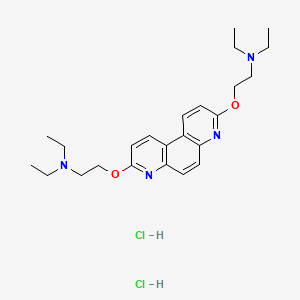
![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)
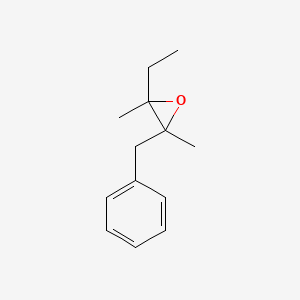

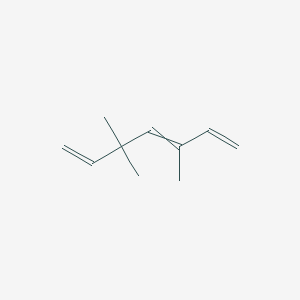
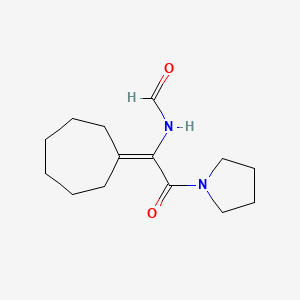

![Ethyl 6-[(E)-benzylideneamino]hexanoate](/img/structure/B14341729.png)

